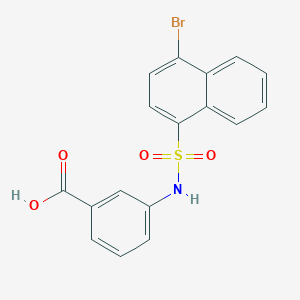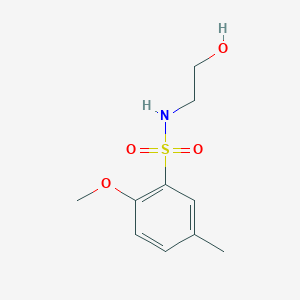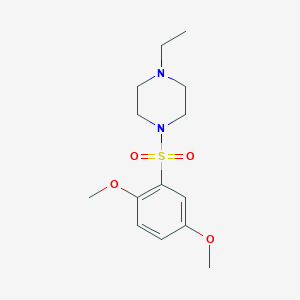
4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-Acetyl-4-aminophenyl 2,5-dichlorobenzenesulfonate and is a derivative of 4-aminophenol.
Wirkmechanismus
The exact mechanism of action of 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate can have various biochemical and physiological effects. For instance, this compound has been shown to exhibit anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several potential future directions for the research on 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate. Some of these directions include:
1. Further studies on the mechanism of action of this compound.
2. Investigation of the potential therapeutic applications of this compound in the treatment of various diseases.
3. Development of new synthetic methods for the preparation of this compound.
4. Exploration of the potential use of this compound in the field of materials science.
Conclusion:
In conclusion, 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects and has shown promising results in the treatment of various inflammatory conditions. With further research, this compound has the potential to become a valuable tool in various scientific fields.
Synthesemethoden
The synthesis of 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate involves the reaction of 4-aminophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of N-Acetyl-4-aminophenol, which is then reacted with 2,5-dichlorobenzenesulfonyl chloride to produce the final product.
Wissenschaftliche Forschungsanwendungen
The compound 4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate has been extensively studied for its potential applications in various scientific fields. One of the significant applications of this compound is in the field of organic synthesis, where it is used as a reagent for the preparation of various organic compounds.
Eigenschaften
Produktname |
4-(Acetylamino)phenyl 2,5-dichlorobenzenesulfonate |
|---|---|
Molekularformel |
C14H11Cl2NO4S |
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
(4-acetamidophenyl) 2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-9(18)17-11-3-5-12(6-4-11)21-22(19,20)14-8-10(15)2-7-13(14)16/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
CIGOJSCLZPQPNR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,3,4,5-Tetramethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B273283.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273287.png)










![3-{[(3,4-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B273341.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]azepane](/img/structure/B273346.png)